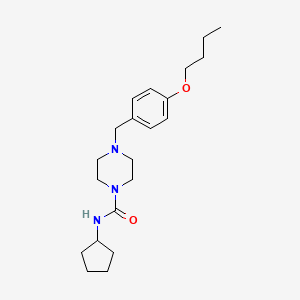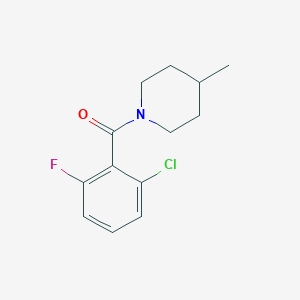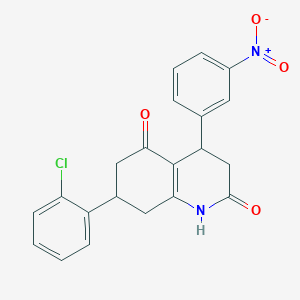![molecular formula C22H21N3O3S B4583602 1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583602.png)
1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
The compound "1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" belongs to a class of chemicals known for their intricate molecular structure and significant chemical reactivity. These compounds are studied for their potential applications in various fields of chemistry and materials science due to their unique properties.
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves a series of chemical reactions that lead to the formation of the desired product with specific substituents on the pyrimidine ring. Techniques such as the condensation of aldehydes with thiourea, nucleophilic substitution, and cycloaddition reactions are commonly employed (Al-Refai et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods and X-ray crystallography. The structure often features a pyrimidine ring substituted with various functional groups which are critical for the compound's reactivity and physical properties. The detailed analysis includes investigating the conformation, bond lengths, and angles to understand the spatial arrangement of atoms (Krishnamurthy & Begum, 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitutions, which are pivotal in modifying the chemical structure and enhancing the compound's utility in synthesis. The presence of the pyrimidine ring and substituents like the methoxyphenyl group influences the reactivity, making these compounds suitable for further functionalization (Kinoshita et al., 1992).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for determining the compound's applicability in various domains. These properties are influenced by the molecular structure and the nature of substituents attached to the pyrimidine ring. Investigations into these aspects reveal how structural modifications can impact the physical characteristics of these compounds (Al-Refai et al., 2016).
Chemical Properties Analysis
The chemical properties are defined by the compound's reactivity with different reagents, stability under various conditions, and its behavior in chemical synthesis. The functional groups present in the compound, such as the methoxyphenyl and pyrrolidinyl groups, play a significant role in determining its chemical properties and reactivity patterns. Studies focusing on these aspects provide insights into the potential applications and limitations of these compounds (Brown & Lee, 1970).
Applications De Recherche Scientifique
Synthesis and Screening
1-Phenyl-3-(p-methoxyphenyl)- and 1,3-di(p-methoxyphenyl) dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones have been synthesized and coupled with different diazotised simple and sulphonamide bases. These compounds exhibited significant activity against a number of micro-organisms in vitro (Nigam, Saharia, & Sharma, 1981).
Antiviral and Antiretroviral Activity
Studies on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to the compound , revealed that several derivatives markedly inhibited retrovirus replication in cell culture. Specifically, the 5-methyl derivative showed significant inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Pharmaceutical Applications
A variety of biologically active molecules, including 6-methyl-4-substitutedphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, have been synthesized for their potential pharmaceutical applications. These compounds have shown promise in tests for anti-hypertensive activity, indicating a potential relationship to the structure of the compound (Rana, Kaur, & Kumar, 2004).
Corrosion Inhibition
Compounds structurally similar to the query compound, such as spiropyrimidinethiones, have been studied for their corrosion inhibition effect on mild steel in acidic solutions. These inhibitors have shown effectiveness in protecting mild steel from corrosion, indicating potential industrial applications (Yadav, Sinha, Kumar, & Sarkar, 2015).
Propriétés
IUPAC Name |
(5Z)-1-(4-methoxyphenyl)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-18-10-8-17(9-11-18)25-21(27)19(20(26)23-22(25)29)14-15-4-6-16(7-5-15)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,23,26,29)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHKXEQHWBWHMD-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCCC4)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-methoxyphenyl)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)
![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)

![5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4583553.png)
![1-(4-ethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4583563.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)


![N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)

![2-(1-cyclohexyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4583622.png)